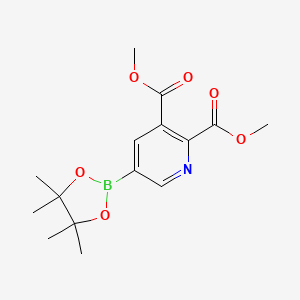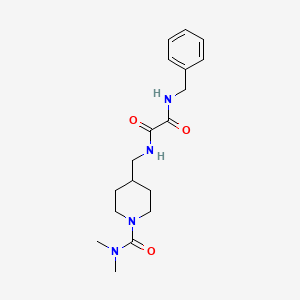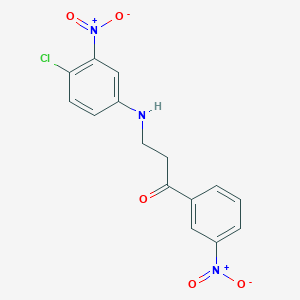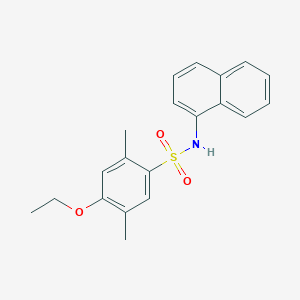![molecular formula C21H29N3O3S B2741400 4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(2-methylcyclohexyl)cyclohexanecarboxamide CAS No. 1052551-56-0](/img/structure/B2741400.png)
4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(2-methylcyclohexyl)cyclohexanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(2-methylcyclohexyl)cyclohexanecarboxamide is an intricate compound with significant potential in various scientific fields. This article will delve into its synthesis, chemical reactions, research applications, mechanism of action, and comparison with similar compounds.
作用机制
Target of Action
The compound, 4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(2-methylcyclohexyl)cyclohexanecarboxamide, exhibits activity as a fungicide . It is also synthesized as an EZH2 inhibitor , which is a histone-lysine N-methyltransferase enzyme involved in transcriptional repression and plays a crucial role in various biological processes.
Mode of Action
As a fungicide, the compound acts on fungal pathogens in plants As an EZH2 inhibitor, it prevents the enzymatic activity of EZH2, thereby affecting the methylation status of histones and influencing gene expression .
Biochemical Pathways
The compound’s action as an EZH2 inhibitor affects the histone methylation pathways, leading to changes in gene expression . This can have downstream effects on various cellular processes, including cell proliferation and differentiation.
Pharmacokinetics
The compound is part of a series of derivatives that were designed to be orally bioavailable .
Result of Action
The compound’s action as an EZH2 inhibitor can lead to changes in gene expression, potentially affecting cell proliferation and differentiation . As a fungicide, it helps control fungal pathogens in plants .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound often begins with the cyclization of appropriate precursors to form the thieno[3,2-d]pyrimidin-3(4H)-yl moiety. This involves the use of specific starting materials under controlled conditions, often requiring catalysts and specific temperatures to achieve the desired cyclization.
Cyclization: : Precursors undergo cyclization in the presence of catalysts like palladium or copper.
Formation of N-(2-methylcyclohexyl)carboxamide: : The subsequent steps involve the formation of the carboxamide structure, which typically requires amines and carboxylic acids or their derivatives under dehydrating conditions.
Industrial Production Methods
In an industrial setting, the synthesis of 4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(2-methylcyclohexyl)cyclohexanecarboxamide follows similar routes but is scaled up to handle large quantities. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and industrial-grade catalysts.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the cyclohexane rings, leading to the formation of ketones or hydroxylated derivatives.
Reduction: : It can be reduced under hydrogenation conditions, affecting the double bonds or cyclic structures.
Substitution: : The functional groups attached to the thieno[3,2-d]pyrimidin-3(4H)-yl moiety can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromic acid.
Reducing Agents: : Hydrogen gas with catalysts like palladium or platinum.
Substitution Reagents: : Halogenating agents, nucleophiles like amines or alcohols.
Major Products
These reactions yield a variety of products, including:
Hydroxylated or ketone derivatives from oxidation.
Reduced forms with saturated ring structures.
Substituted derivatives with functional groups altering the reactivity and properties.
科学研究应用
Chemistry
Synthetic Intermediates: : Used in the synthesis of more complex molecules.
Catalysis: : Acts as a ligand in catalytic reactions due to its unique structure.
Biology
Enzyme Inhibition: : Investigated for its potential as an enzyme inhibitor, affecting pathways involved in diseases.
Medicine
Drug Development: : Explored for its potential therapeutic effects, particularly in targeting specific cellular pathways.
Diagnostics: : Used in the development of diagnostic agents due to its binding properties.
Industry
Material Science: : Incorporated into the development of new materials with unique properties.
Agriculture: : Studied for its potential use in agrochemicals.
相似化合物的比较
Similar Compounds
4-((2,4-Dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)benzoate: : Shares structural similarities but differs in the substituent groups, affecting its reactivity and applications.
N-(2-Methylcyclohexyl)cyclohexanecarboxamide: : Similar carboxamide structure but lacks the thieno[3,2-d]pyrimidin-3(4H)-yl moiety, leading to different chemical behaviors.
Unique Aspects
4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(2-methylcyclohexyl)cyclohexanecarboxamide stands out due to the combination of the thieno[3,2-d]pyrimidin-3(4H)-yl and the N-(2-methylcyclohexyl)cyclohexanecarboxamide moieties. This unique structure grants it a distinct set of chemical properties and biological activities, making it a compound of interest in various research fields.
Conclusion
This compound is a fascinating compound with diverse applications in chemistry, biology, medicine, and industry Its unique structure enables a variety of chemical reactions and makes it a valuable tool in scientific research and industrial processes
属性
IUPAC Name |
4-[(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-(2-methylcyclohexyl)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3S/c1-13-4-2-3-5-16(13)22-19(25)15-8-6-14(7-9-15)12-24-20(26)18-17(10-11-28-18)23-21(24)27/h10-11,13-16H,2-9,12H2,1H3,(H,22,25)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKNQFRIVVXCPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2CCC(CC2)CN3C(=O)C4=C(C=CS4)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2741318.png)


![2-cyano-3-[3-methyl-4-(1H-1,2,4-triazol-1-yl)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2741322.png)
![N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide](/img/structure/B2741323.png)


![4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 2,2-dimethylpropanoate](/img/structure/B2741330.png)
![(E)-1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2741331.png)

![2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2741334.png)


